Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate
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Overview
Description
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate is a specialized organoboron compound. It belongs to the class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt . The process can be summarized as follows:
Starting Material: 4-(benzyloxy)-2-ethyl-5-fluorophenylboronic acid or boronate ester.
Reagent: Potassium hydrogen fluoride (KHF2).
Conditions: Room temperature, aqueous or organic solvent.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoroborates involves similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki–Miyaura coupling, where it acts as a nucleophilic partner
Oxidation: The trifluoroborate group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boron species, and substituted phenyl derivatives .
Scientific Research Applications
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate in cross-coupling reactions involves several key steps :
Transmetalation: The trifluoroborate group transfers to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the electrophilic partner.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Potassium (4-(benzyloxy)-2-ethyl-5-fluorophenyl)trifluoroborate can be compared with other potassium trifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in reactivity but lacks the benzyloxy and fluorine substituents.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Potassium 4-ethylphenyltrifluoroborate: Similar structure but without the benzyloxy and fluorine groups.
The unique combination of the benzyloxy, ethyl, and fluorine substituents in this compound imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C15H14BF4KO |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
potassium;(2-ethyl-5-fluoro-4-phenylmethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C15H14BF4O.K/c1-2-12-8-15(14(17)9-13(12)16(18,19)20)21-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3;/q-1;+1 |
InChI Key |
DICHTZZGUFFWLQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1CC)OCC2=CC=CC=C2)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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